molecular formula C6H6ClN3 B15071820 Pyrimidine, 4-(1-aziridinyl)-6-chloro- CAS No. 14673-04-2

Pyrimidine, 4-(1-aziridinyl)-6-chloro-

Cat. No.: B15071820
CAS No.: 14673-04-2
M. Wt: 155.58 g/mol
InChI Key: MMXBUFOHHCHMGK-UHFFFAOYSA-N
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Description

4-(Aziridin-1-yl)-6-chloropyrimidine is a compound that features both an aziridine ring and a chloropyrimidine moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Chloropyrimidines are derivatives of pyrimidine, a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes 4-(aziridin-1-yl)-6-chloropyrimidine an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aziridin-1-yl)-6-chloropyrimidine typically involves the reaction of 6-chloropyrimidine with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile, attacking the electrophilic carbon in the chloropyrimidine ring. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 4-(aziridin-1-yl)-6-chloropyrimidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Aziridin-1-yl)-6-chloropyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different amine derivatives.

    Oxidation: The compound can be oxidized to form aziridine N-oxides.

    Reduction: Reduction reactions can convert the chloropyrimidine moiety to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Various amine derivatives depending on the nucleophile used.

    Oxidation: Aziridine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

4-(Aziridin-1-yl)-6-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-(aziridin-1-yl)-6-chloropyrimidine involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce DNA crosslinking and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-1-carbaldehyde oxime derivatives: Known for their cytotoxic activity and potential as anticancer agents.

    Aziridine derivatives: Used in the synthesis of various nitrogen-containing compounds and pharmaceuticals.

Uniqueness

4-(Aziridin-1-yl)-6-chloropyrimidine is unique due to the presence of both an aziridine ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

14673-04-2

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

4-(aziridin-1-yl)-6-chloropyrimidine

InChI

InChI=1S/C6H6ClN3/c7-5-3-6(9-4-8-5)10-1-2-10/h3-4H,1-2H2

InChI Key

MMXBUFOHHCHMGK-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC(=NC=N2)Cl

Origin of Product

United States

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